molecular formula C12H15NO4 B5798633 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene

1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene

Cat. No. B5798633
M. Wt: 237.25 g/mol
InChI Key: SZRCDNPCLQFMIS-VOTSOKGWSA-N
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Description

1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene, also known as INB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. INB is a yellow crystalline solid that is soluble in organic solvents and is used as a reagent in organic synthesis.

Scientific Research Applications

  • Hyperconjugation Effects in Similar Compounds : Studies on similar compounds like 1-methoxy-4-[(phenylselanyl)methyl]benzene, which share structural similarities with 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene, have explored the effects of σ(C-Se)-π hyperconjugation. These studies provide insights into electronic interactions in such compounds (White & Blanc, 2014).

  • Synthesis and Characterization in Metal Derivatives : Research involving the synthesis and characterization of metal derivatives of similar organic compounds, like 2-hydroxy-1-naphthoic acid, elucidates the bonding and structural properties of these compounds. This knowledge can be extrapolated to understand the properties of 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene in various applications (Joshi & Joshi, 2004).

  • Impurities in Polymer Synthesis : Research on impurities in the synthesis of polymers like poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV) reveals the impact of similar compounds on the properties of the resulting materials. Understanding how compounds like 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene behave in such processes can be crucial for material science applications (Lin, Fan, & Chow, 2006).

  • Novel Dimer Structures : The structural determination of novel dimers of compounds like 1-isopropoxy-2-benzopyrylium-4-olates can provide insight into the potential applications of 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene in creating complex organic structures (Ibata et al., 1988).

  • Cationic Polymerization and Copolymerization : Studies on the controlled cationic polymerization and copolymerization of alkoxyoxiranes, like 1-methoxy-2-methylpropylene oxide, highlight the potential of similar compounds in polymer science. Understanding the behavior of 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene in such reactions can lead to the development of novel polymers with specific properties (Kanazawa, Kanda, Kanaoka, & Aoshima, 2014).

  • Synthesis and Antimicrobial Properties : Research into the synthesis of various derivatives of aromatic compounds and their antimicrobial properties can provide a foundation for exploring the biological applications of 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene (Liaras et al., 2011).

  • Photochemical and Electrochemical Properties : Studies on the photochemical and electrochemical properties of similar compounds can provide valuable insights into the potential applications of 1-isopropoxy-2-methoxy-4-(2-nitrovinyl)benzene in areas like photovoltaics or sensors (Waskiewicz et al., 2008).

properties

IUPAC Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(2)17-11-5-4-10(6-7-13(14)15)8-12(11)16-3/h4-9H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCDNPCLQFMIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-[(E)-2-nitroethenyl]-1-(propan-2-yloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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